- Imidazo[2,1-b] [1,3,4]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cellsEuropean Journal of Medicinal Chemistry, 2020, 189,,
Cas no 90271-86-6 (5-bromo-1H-indole-3-carbonitrile)

90271-86-6 structure
商品名:5-bromo-1H-indole-3-carbonitrile
5-bromo-1H-indole-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-3-cyanoindole
- 5-bromo-1H-indole-3-carbonitrile
- Indole-3-carbonitrile,5-bromo- (6CI,7CI)
- 5-Bromo-3-cyano-1H-indole
- 5-Bromoindole-3-carbonitrile
- 1H-Indole-3-carbonitrile, 5-bromo-
- PubChem20277
- KSC494E8N
- 3-CYANO-5-BROMOINDOLE
- ZPUQCVKBNRGSAP-UHFFFAOYSA-N
- 5-Bromoindole-3-lindoleformonitrile
- STK114336
- FCH1317718
- OR60067
- SY057627
- BC004
- 5-Bromo-1H-indole-3-carbonitrile (ACI)
- Indole-3-carbonitrile, 5-bromo- (6CI, 7CI)
- DB-011417
- SCHEMBL186728
- J-517018
- CS-W022319
- MFCD04127133
- ALBB-035496
- 90271-86-6
- AC-24843
- AKOS000450265
- DTXSID60394396
- FS-2949
-
- MDL: MFCD04127133
- インチ: 1S/C9H5BrN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H
- InChIKey: ZPUQCVKBNRGSAP-UHFFFAOYSA-N
- ほほえんだ: N#CC1C2C(=CC=C(C=2)Br)NC=1
計算された属性
- せいみつぶんしりょう: 219.96400
- どういたいしつりょう: 219.964
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.6
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 1.74
- ふってん: 405.9℃ at 760 mmHg
- フラッシュポイント: 199.3°C
- 屈折率: 1.726
- PSA: 39.58000
- LogP: 2.80208
5-bromo-1H-indole-3-carbonitrile セキュリティ情報
5-bromo-1H-indole-3-carbonitrile 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-bromo-1H-indole-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1465-5G |
5-bromo-1H-indole-3-carbonitrile |
90271-86-6 | 97% | 5g |
¥ 290.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1465-50G |
5-bromo-1H-indole-3-carbonitrile |
90271-86-6 | 97% | 50g |
¥ 2,085.00 | 2023-04-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B74540-5g |
5-Bromo-3-cyanoindole |
90271-86-6 | 97% | 5g |
¥305.0 | 2022-10-09 | |
Chemenu | CM103230-10g |
5-Bromo-3-cyanoindole |
90271-86-6 | 95%+ | 10g |
$234 | 2021-08-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B74540-250mg |
5-Bromo-3-cyanoindole |
90271-86-6 | 97% | 250mg |
¥40.0 | 2022-10-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1465-10G |
5-bromo-1H-indole-3-carbonitrile |
90271-86-6 | 97% | 10g |
¥ 554.00 | 2023-04-13 | |
Ambeed | A210636-10g |
5-Bromo-3-cyanoindole |
90271-86-6 | 97% | 10g |
$39.0 | 2024-04-16 | |
Chemenu | CM103230-10g |
5-Bromo-3-cyanoindole |
90271-86-6 | 95%+ | 10g |
$72 | 2024-07-20 | |
Apollo Scientific | OR60067-10g |
5-Bromo-1H-indole-3-carbonitrile |
90271-86-6 | 97% | 10g |
£95.00 | 2024-05-25 | |
TRC | B683303-500mg |
5-Bromo-3-cyanoindole |
90271-86-6 | 500mg |
$ 92.00 | 2023-04-18 |
5-bromo-1H-indole-3-carbonitrile 合成方法
Synthetic Routes 1
はんのうじょうけん
1.1 Solvents: Acetonitrile ; rt; 2 h, 0 °C
1.2 Reagents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C
1.2 Reagents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C
リファレンス
Synthetic Routes 2
はんのうじょうけん
1.1 Solvents: Acetonitrile ; 0 °C; 2 h, 0 °C
1.2 Reagents: Dimethylformamide ; 0 °C; 2 h, 0 °C
1.2 Reagents: Dimethylformamide ; 0 °C; 2 h, 0 °C
リファレンス
- New thiazole nortopsentin analogues inhibit bacterial biofilm formationMarine Drugs, 2018, 16(8), 274/1-274/15,
Synthetic Routes 3
はんのうじょうけん
1.1 Reagents: Ammonia , Oxygen Catalysts: Iron oxide (Fe2O3) (nitrogen doped graphene activated; supported on carbon) Solvents: 2-Methyl-2-butanol , Water ; 24 h, 1 bar, 40 °C
リファレンス
- Stable and reusable nanoscale Fe2O3-catalyzed aerobic oxidation process for the selective synthesis of nitriles and primary amidesGreen Chemistry, 2018, 20(1), 266-273,
Synthetic Routes 4
はんのうじょうけん
1.1 Reagents: Acetic acid , 1-Nitropropane , Diammonium hydrogen phosphate ; reflux
リファレンス
- Conformationally restricted homotryptamines. Part 6: Indole-5-cycloalkyl methylamines as selective serotonin reuptake inhibitorsBioorganic & Medicinal Chemistry Letters, 2013, 23(10), 2948-2950,
Synthetic Routes 5
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; -50 °C → -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.2 Solvents: Water ; 30 min, 0 °C
1.2 Solvents: Water ; 30 min, 0 °C
リファレンス
- Optimization, Structure-Activity Relationship, and Mode of Action of Nortopsentin Analogues Containing Thiazole and Oxazole MoietiesJournal of Agricultural and Food Chemistry, 2019, 67(36), 10018-10031,
Synthetic Routes 6
はんのうじょうけん
1.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide , Water ; 16 h, 130 °C
リファレンス
- Efficient construction of diverse 3-cyanoindoles under novel tandem catalysisChemical Communications (Cambridge, 2020, 56(83), 12660-12663,
Synthetic Routes 7
はんのうじょうけん
1.1 Solvents: Acetonitrile ; rt; 2 h, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 1.5 h, 0 °C
リファレンス
- 2,6-Disubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent Staphylococcal biofilm inhibitorsEuropean Journal of Medicinal Chemistry, 2019, 167, 200-210,
Synthetic Routes 8
はんのうじょうけん
1.1 Reagents: Acetic anhydride , Sodium acetate , Hydroxyamine hydrochloride Solvents: Acetic acid ; 3.5 h, reflux; cooled
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
リファレンス
- Synthesis of 1H-indole-3-carbonitrile derivativesHuaxue Shiji, 2008, 30(5), 373-374,
Synthetic Routes 9
はんのうじょうけん
1.1 Reagents: Sodium formate , Hydroxyamine hydrochloride Solvents: Formic acid ; 3 h, 130 °C
リファレンス
- Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium saltsOrganic & Biomolecular Chemistry, 2021, 19(5), 1109-1114,
Synthetic Routes 10
はんのうじょうけん
1.1 Catalysts: Palladium diacetate , Copper bromide (CuBr2) Solvents: Dimethylformamide ; 22 h, 130 °C
リファレンス
- Pd(OAc)2-catalyzed C-H activation of indoles: A facile synthesis of 3-cyanoindolesTetrahedron Letters, 2010, 51(25), 3334-3336,
Synthetic Routes 11
はんのうじょうけん
1.1 Reagents: Ammonium carbonate , Oxygen Catalysts: Cupric chloride Solvents: Dimethyl sulfoxide ; 24 h, 1 atm, 110 °C
リファレンス
- Copper-mediated C3-cyanation of indoles by the combination of amine and ammoniumChemical Communications (Cambridge, 2014, 50(18), 2315-2317,
5-bromo-1H-indole-3-carbonitrile Raw materials
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
- 5-Bromo-1H-indole-3-carbaldehyde
- 5-Bromoindole
- Chlorosulfonyl isocyanate
5-bromo-1H-indole-3-carbonitrile Preparation Products
5-bromo-1H-indole-3-carbonitrile 関連文献
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
90271-86-6 (5-bromo-1H-indole-3-carbonitrile) 関連製品
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